1-Bromo-4-(nonyloxy)benzene
Overview
Description
1-Bromo-4-(nonyloxy)benzene is an organic compound with the molecular formula C15H23BrO It is a brominated aromatic ether, characterized by a benzene ring substituted with a bromine atom and a nonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(nonyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(nonyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where a nonyloxy-substituted phenylboronic acid reacts with a bromobenzene derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to optimize the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(nonyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, in solvents such as toluene or ethanol, are employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.
Scientific Research Applications
1-Bromo-4-(nonyloxy)benzene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(nonyloxy)benzene in chemical reactions involves electrophilic aromatic substitution, where the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring . In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Bromobenzene: Similar in structure but lacks the nonyloxy group, making it less versatile in certain reactions.
4-Bromoanisole: Contains a methoxy group instead of a nonyloxy group, leading to different reactivity and applications.
1-Bromo-4-(hexyloxy)benzene: Similar structure with a shorter alkoxy chain, affecting its physical properties and reactivity.
Uniqueness: 1-Bromo-4-(nonyloxy)benzene is unique due to its long nonyloxy chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in materials science and organic synthesis.
Properties
IUPAC Name |
1-bromo-4-nonoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSZWNXULGXHIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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